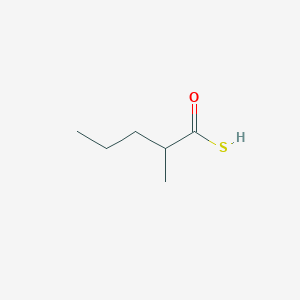
2-methylpentanethioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentanethioic S-acid, also known as 2-methylpentanethioic acid, is an organic compound with the molecular formula C6H12OS. This compound is characterized by the presence of a thiol group (-SH) attached to a pentanoic acid backbone, with a methyl group substitution at the second carbon. It is a sulfur-containing carboxylic acid derivative, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpentanethioic S-acid can be achieved through several methods. One common approach involves the thiolation of 2-methylpentanoic acid. This can be done by reacting 2-methylpentanoic acid with a thiolating agent such as hydrogen sulfide (H2S) or thiourea under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid (HCl), and is conducted at elevated temperatures to facilitate the formation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-methylpentanoyl chloride in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for large-scale production with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpentanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alcohols (R-CH2OH).
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Applications De Recherche Scientifique
2-Methylpentanethioic S-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals, including flavors, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methylpentanethioic S-acid involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpentanoic acid: Lacks the thiol group, resulting in different reactivity and applications.
2-Methylpentanedioic acid: Contains two carboxylic acid groups, leading to distinct chemical properties.
2-Methylvaleric acid: Another isomer with similar molecular weight but different structural arrangement.
Uniqueness
2-Methylpentanethioic S-acid is unique due to the presence of both a thiol and a carboxylic acid group, which imparts a combination of reactivity and functionality not found in its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Propriétés
Formule moléculaire |
C6H12OS |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
2-methylpentanethioic S-acid |
InChI |
InChI=1S/C6H12OS/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
IUBCTUXJYXUSAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
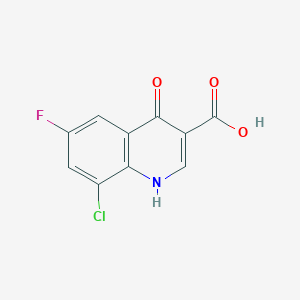
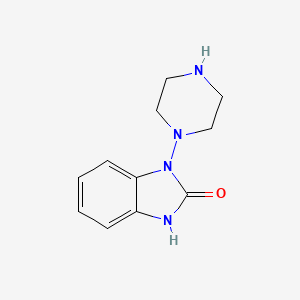
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
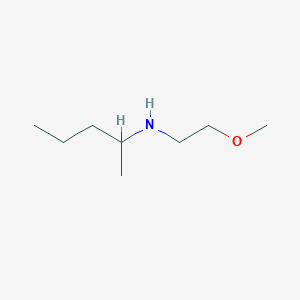

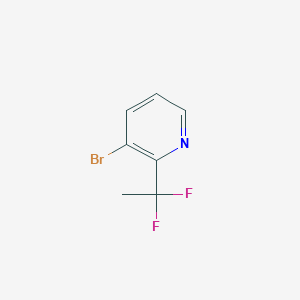
![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
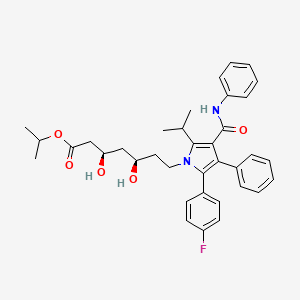
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
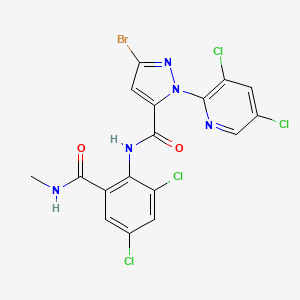

![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)

